molecular formula C38H32P2 B1599994 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl CAS No. 111982-81-1

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

Cat. No.: B1599994
CAS No.: 111982-81-1
M. Wt: 550.6 g/mol
InChI Key: SZKMTZNASRXXCE-UHFFFAOYSA-N
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Description

Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] is an organophosphorus compound with the molecular formula C38H32P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] can be synthesized through several methods. One common route involves the reaction of chlorodiisopropylphosphine with a biphenyl derivative. Another method includes the use of dilithiated reagents and chlorophosphines .

Industrial Production Methods

Industrial production often involves the reaction of halogenated alkanes with organophosphide anions. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenated alkanes, organophosphide anions, and chlorophosphines. Typical reaction conditions involve the use of inert atmospheres and solvents like tetrahydrofuran (THF) or toluene .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .

Scientific Research Applications

Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] exerts its effects involves its ability to form stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)methane: Another bidentate ligand with similar coordination properties.

    1,2-Bis(diphenylphosphino)ethane: Known for forming stable five-membered chelate rings with metals.

    1,2-Bis(diphenylphosphino)benzene: Used in similar catalytic applications.

Uniqueness

Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] is unique due to its biphenyl backbone, which provides additional steric and electronic properties that can enhance its performance in specific catalytic applications .

Properties

IUPAC Name

[2-[2-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28H,29-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKMTZNASRXXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888852
Record name Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-
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Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111982-81-1
Record name 1,1′-[[1,1′-Biphenyl]-2,2′-diylbis(methylene)]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, 1,1'-((1,1'-biphenyl)-2,2'-diylbis(methylene))bis(1,1-diphenyl-
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Record name Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-
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Record name Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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